N-[3-(3-FLUOROPHENYL)-2-(2-OXOPYRROLIDIN-1-YL)PROPYL]PYRIDINE-3-CARBOXAMIDE
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Description
N-[3-(3-FLUOROPHENYL)-2-(2-OXOPYRROLIDIN-1-YL)PROPYL]PYRIDINE-3-CARBOXAMIDE is a useful research compound. Its molecular formula is C19H20FN3O2 and its molecular weight is 341.386. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Biochemical Pathways
Indole derivatives, which have a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Analysis
Biochemical Properties
N-[3-(3-FLUOROPHENYL)-2-(2-OXOPYRROLIDIN-1-YL)PROPYL]PYRIDINE-3-CARBOXAMIDE plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit adenosine kinase, an enzyme involved in the regulation of cell proliferation
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell cycle regulation and apoptosis . This modulation of gene expression can lead to changes in cell proliferation and survival, making it a potential candidate for therapeutic interventions in diseases characterized by abnormal cell growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to adenosine kinase, inhibiting its activity and thereby affecting the adenosine signaling pathway . This inhibition can lead to changes in cellular energy metabolism and the regulation of various physiological processes. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time. Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression, indicating its potential for prolonged therapeutic effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects on cell proliferation and survival. At higher doses, it may exhibit toxic or adverse effects, such as inducing apoptosis or causing cellular damage. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate cellular energy metabolism . For instance, its inhibition of adenosine kinase affects the adenosine signaling pathway, which plays a crucial role in energy homeostasis and cellular stress responses. These interactions can lead to changes in metabolic flux and metabolite levels, influencing overall cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells and distributed to various intracellular compartments. Its localization and accumulation within specific tissues can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
This compound exhibits distinct subcellular localization patterns. It is primarily localized in the cytoplasm, where it interacts with various enzymes and regulatory proteins . Additionally, it may undergo post-translational modifications that direct it to specific organelles, such as the mitochondria or nucleus. These localization patterns can affect its activity and function, contributing to its overall biochemical effects.
Properties
IUPAC Name |
N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2/c20-16-6-1-4-14(10-16)11-17(23-9-3-7-18(23)24)13-22-19(25)15-5-2-8-21-12-15/h1-2,4-6,8,10,12,17H,3,7,9,11,13H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCJEKPZQJPFCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C(CC2=CC(=CC=C2)F)CNC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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